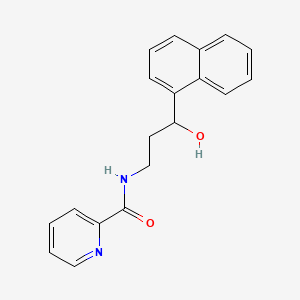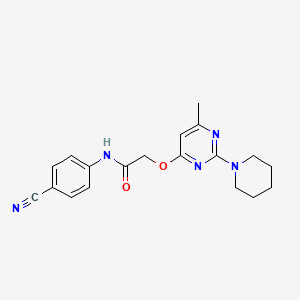![molecular formula C19H19N5O2 B2655067 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline CAS No. 2415554-79-7](/img/structure/B2655067.png)
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, also known as MPPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which has led to an increased interest in its potential uses.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline is not fully understood, but it is believed to involve the inhibition of protein kinases. This inhibition can lead to the suppression of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline in lab experiments is that it has been shown to be effective in inducing cell death in various cancer cell lines. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential use in combination with other cancer treatments.
3. Development of more efficient synthesis methods for 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline.
4. Investigation of its potential use in other diseases, such as inflammatory disorders.
5. Exploration of its potential use as a fluorescent probe in imaging studies.
6. Development of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline derivatives with improved efficacy and reduced toxicity.
In conclusion, 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its ability to induce cell death in cancer cells and its anti-inflammatory effects make it an interesting candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be used in clinical settings.
Synthesemethoden
The synthesis of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline involves several steps, starting with the reaction of 2-chloro-6-methoxyquinoline with piperazine to form 2-(4-piperazin-1-yl)quinoline-6-methanol. This intermediate is then reacted with pyrimidine-2-carboxylic acid to form 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging studies. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(6-methoxyquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-14-3-4-17-16(13-14)15(5-8-20-17)18(25)23-9-11-24(12-10-23)19-21-6-2-7-22-19/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDCQLUXRAITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

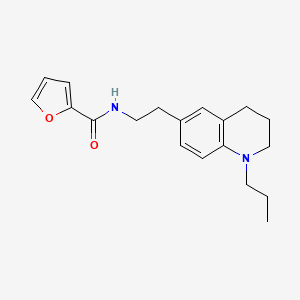

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

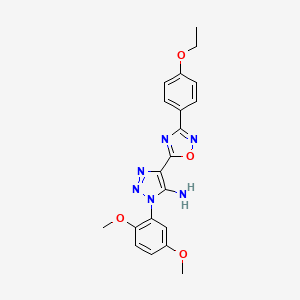

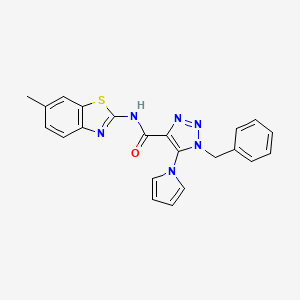
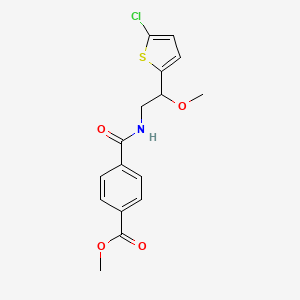
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
